molecular formula C14H19N5O2 B1527899 tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate CAS No. 1352524-59-4

tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

Cat. No.: B1527899
CAS No.: 1352524-59-4
M. Wt: 289.33 g/mol
InChI Key: FORWYEGJWLKRQC-UHFFFAOYSA-N
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Description

tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate is a sophisticated bifunctional compound primarily employed as a critical building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Its core research value lies in its unique structure, which features a 4-aminophenyl group ideal for conjugation to E3 ubiquitin ligase ligands, connected via a 1,2,4-triazole-containing spacer to a tert-butyloxycarbonyl (Boc)-protected amine. This Boc-protected amine serves as a versatile handle for subsequent coupling with warheads that bind to the protein of interest. This molecular architecture allows researchers to construct heterobifunctional PROTACs that can recruit target proteins to E3 ligases, leading to their ubiquitination and subsequent degradation by the proteasome. The 1,2,4-triazole ring in the linker region may contribute to optimal physicochemical properties and the overall stability of the resulting degrader molecule. The primary application of this reagent is in the field of targeted protein degradation (TPD) , a revolutionary strategy in chemical biology and drug discovery. Researchers utilize this compound to develop novel therapeutics for challenging targets, including those previously considered 'undruggable,' such as transcription factors and scaffold proteins, in areas like oncology, neurodegenerative diseases, and inflammatory disorders. Its use is strictly confined to laboratory research for advancing the understanding of disease mechanisms and exploring new therapeutic modalities.

Properties

IUPAC Name

tert-butyl N-[[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)16-8-11-17-12(19-18-11)9-4-6-10(15)7-5-9/h4-7H,8,15H2,1-3H3,(H,16,20)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORWYEGJWLKRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate (CAS Number: 1352524-59-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N5O2, with a molecular weight of 289.33 g/mol. The compound features a tert-butyl group and a triazole ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC14H19N5O2
Molecular Weight289.33 g/mol
CAS Number1352524-59-4
Purity≥95%

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that the triazole moiety plays a crucial role in binding to enzymes and receptors involved in several biological pathways.

Enzyme Inhibition

Studies have shown that compounds containing triazole groups can act as inhibitors for various enzymes. For instance, the compound has demonstrated potential as a CSNK2 inhibitor, which is implicated in cellular signaling and cancer progression. In vitro assays indicate that it can effectively inhibit CSNK2 activity, leading to reduced cell proliferation in cancer cell lines .

Case Studies

  • CSNK2 Inhibition
    A study by researchers highlighted the development of triazole-based compounds as selective inhibitors of CSNK2. The introduction of the triazole group in these compounds significantly enhanced their potency compared to traditional inhibitors . This suggests that this compound could exhibit similar or enhanced inhibitory effects.
  • Antimicrobial Properties
    Another study focused on the antimicrobial properties of triazole derivatives found that certain modifications led to increased activity against bacterial strains. The presence of an aminophenyl group may enhance binding affinity to bacterial enzymes, suggesting potential use as an antimicrobial agent .

Research Findings

Research on related compounds has provided insights into the structure-activity relationship (SAR) critical for developing effective therapeutics:

  • Binding Affinity : The positioning of nitrogen atoms in the triazole ring significantly affects binding affinity to target proteins.
  • Metabolic Stability : Compounds with optimized structures show improved metabolic stability while retaining potency against their targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Triazole Core Key Functional Groups Molecular Weight (g/mol) Potential Applications References
Target Compound 4-aminophenyl -NH₂ (aromatic amine), tert-butyl carbamate ~318.37 (estimated) Drug intermediates, kinase inhibitors
tert-butyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate Piperidin-4-yl Tertiary amine (piperidine), carbamate 228.34 GPCR-targeted therapies, CNS drugs
tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate Allyl (C₃H₅), -SH (mercapto) Thiol, unsaturated allyl group 313.43 Click chemistry, protease inhibitors
tert-butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate Benzoylamino, ethyl linker Aromatic benzoyl, flexible ethyl chain 357.40 Antibacterial agents, enzyme inhibitors
tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate 4-methoxyphenyl, oxazoline ring Methoxy (-OCH₃), saturated oxazoline 320.38 Metabolic stability studies
Key Observations:

Substituent Effects: The 4-aminophenyl group in the target compound enhances hydrogen bonding and solubility in acidic environments (via protonation), whereas the piperidin-4-yl analog () introduces a basic nitrogen, improving solubility in neutral/basic conditions . The mercapto (-SH) group in increases reactivity, enabling disulfide bond formation or metal coordination, but may reduce stability under oxidative conditions . The benzoylamino group () adds aromatic bulk, favoring interactions with hydrophobic protein pockets .

Synthetic Considerations :

  • The target compound’s synthesis likely involves hydrazine-mediated cyclization (similar to ) and Boc-protection strategies .
  • Analogous compounds with thiols (e.g., ) require careful handling to prevent oxidation, while piperidine-containing derivatives () may necessitate hydrochloride salt formation for purification .

Physicochemical Properties

  • Solubility: The target compound’s amino group improves aqueous solubility compared to the methoxy-containing analog (), which is more lipophilic .
  • Stability : The tert-butyl carbamate group in all analogs enhances stability against hydrolysis relative to methyl or ethyl carbamates. However, the mercapto derivative () is prone to oxidation, requiring inert storage conditions .

Preparation Methods

Synthetic Strategy Overview

The synthesis of tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate generally proceeds via:

  • Formation of the 1,2,4-triazole core with appropriate substitution at the 3- and 5-positions.
  • Introduction of the 4-aminophenyl substituent at the 3-position.
  • Attachment of the tert-butyl carbamate group at the nitrogen linked to the 5-position via a methylene bridge.

Two complementary pathways have been reported for related 1,2,4-triazole derivatives bearing aminoaryl substituents and carbamate groups:

  • Pathway A: Starting from aminoguanidine derivatives and aromatic amines to build the triazole ring followed by carbamate protection.
  • Pathway B: Using preformed N-arylsuccinimides and aminoguanidine hydrochloride under microwave irradiation to afford the triazole ring, then carbamate installation.

Detailed Preparation Methods

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is typically synthesized via cyclization reactions involving aminoguanidine hydrochloride and suitable electrophilic precursors.

  • Method A (Classical Cyclization):
    Reacting aminoguanidine hydrochloride with succinic anhydride derivatives or N-arylsuccinimides under controlled heating or microwave irradiation facilitates ring closure to form 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives. The choice of starting materials depends on the nucleophilicity of the amine substituent. Aromatic amines like 4-aminophenyl require the alternative pathway using N-arylsuccinimides due to lower nucleophilicity.

  • Microwave-Assisted Synthesis:
    Microwave irradiation accelerates the reaction and improves yields by promoting nucleophilic ring opening and subsequent recyclization to the triazole ring.

Introduction of the 4-Aminophenyl Group

The 4-aminophenyl substituent is introduced via:

  • Reaction of aminoguanidine derivatives with 4-nitrophenyl or 4-aminophenyl precursors, often as part of the N-arylsuccinimide intermediate.
  • Careful control of reaction conditions to prevent deactivation or side reactions of the amino group.

This step typically requires mild bases and polar aprotic solvents to maintain amino group integrity.

Installation of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) protecting group is introduced to the amino functionality on the triazole or on the methylene bridge nitrogen via:

  • Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
  • The reaction is carried out in solvents like dichloromethane or dimethylformamide under ambient or slightly elevated temperatures.
  • This step ensures protection of the amino group for further synthetic transformations or stability during isolation.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvents Notes Yield (%)
Cyclization to triazole ring Aminoguanidine hydrochloride + N-arylsuccinimide DMF, microwave irradiation Microwave irradiation accelerates reaction 70-85%
Aminophenyl introduction Aromatic amine nucleophile (4-aminophenyl derivative) Polar aprotic solvents Requires careful pH control 65-80%
Boc protection Di-tert-butyl dicarbonate + base (TEA/DMAP) DCM or DMF Room temperature to mild heating 80-95%

Research Findings and Notes

  • The use of microwave irradiation significantly reduces reaction times and improves purity of the 1,2,4-triazole derivatives with aromatic amine substituents.
  • Selection of bases and solvents is critical to avoid side reactions, especially during carbamate protection steps. Organic bases like triethylamine and DMAP are preferred for their mildness and efficiency.
  • The synthetic route avoids harsh acidic or strongly reducing conditions, preserving the integrity of the amino groups and the triazole ring.
  • Purification typically involves crystallization or chromatography, with amorphous forms sometimes favored to improve solubility and bioavailability.
  • Alternative reducing agents and solvents have been explored to optimize yield and purity, including sodium borohydride, lithium aluminum hydride, and various ether or hydrocarbon solvents.

Summary Table of Preparation Method Features

Feature Description
Core synthesis Cyclization of aminoguanidine with N-arylsuccinimides
Aminophenyl introduction Via aromatic amine nucleophilic substitution
Carbamate protection Boc protection using di-tert-butyl dicarbonate
Reaction acceleration Microwave irradiation preferred for aromatic amines
Solvent selection Polar aprotic solvents for cyclization; DCM/DMF for Boc
Base selection Organic bases like TEA, DMAP
Yield range 65-95% depending on step and conditions

Q & A

Q. How do solvent polarity and pH impact the compound’s stability during long-term storage?

  • Answer : In aprotic solvents (e.g., DMSO, DMF), the carbamate remains stable for >6 months at –20°C. Aqueous solutions (pH >8) accelerate hydrolysis to the parent amine and CO₂. Use pH 6–7 buffers (e.g., PBS) for biological assays and lyophilize aliquots for storage .

Q. What analytical workflows identify degradation products under stress conditions?

  • Answer : Perform forced degradation studies:
  • Oxidative : 3% H₂O₂, 40°C, 24h → LC-MS detects sulfoxide/sulfone derivatives.
  • Photolytic : UV light (254 nm, 48h) → NMR confirms ring-opening products.
  • Acidic/alkaline : 0.1M HCl/NaOH, 70°C → HPLC quantifies hydrolyzed amine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Reactant of Route 2
tert-butyl N-{[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

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